molecular formula C17H22N2O2 B11837574 Propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate

Propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate

Cat. No.: B11837574
M. Wt: 286.37 g/mol
InChI Key: MEIPQIOVMQOUBQ-UHFFFAOYSA-N
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Description

Propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrido[1,2-a]indole core, which is a fused bicyclic structure containing both pyridine and indole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate involves multiple steps, starting from indole as the primary raw material. The synthetic route typically includes the following steps :

    Reaction with Oxalyl Chloride: Indole reacts with oxalyl chloride under alkaline conditions to form an intermediate.

    Reduction: The intermediate is reduced using hydrazine hydrate.

    Esterification: The reduced product undergoes esterification with normal propyl alcohol.

    Coupling Reaction: The esterified product is subjected to a coupling reaction under alkaline conditions.

    Catalytic Hydrogenation: The coupled product undergoes catalytic hydrogenation.

    Cyclization: The product is cyclized under weak acidic conditions.

    Deprotection: The final step involves deprotection under acidic conditions to yield the target compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to ensure high reaction selectivity, simplicity in operation, and moderate reaction conditions, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced to form more stable derivatives.

    Substitution: The amino group and other functional groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, influencing various biological processes. Its effects are mediated through pathways involving oxidative stress, inflammation, and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate stands out due to its unique combination of functional groups and its potential for diverse applications in various fields. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-2-9-21-17(20)10-14-13-5-3-4-6-15(13)19-11-12(18)7-8-16(14)19/h3-6,12H,2,7-11,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIPQIOVMQOUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CC1=C2CCC(CN2C3=CC=CC=C31)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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